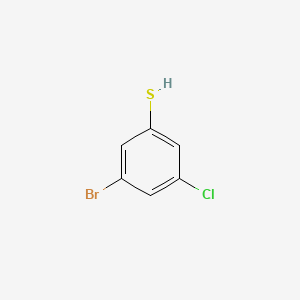

3-Bromo-5-chlorobenzenethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-chlorobenzenethiol: is an organosulfur compound with the molecular formula C6H4BrClS . It is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a thiol group (-SH). This compound is used in various chemical synthesis processes and has applications in different fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chlorobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method is the bromination of 5-chlorobenzenethiol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Bromo-5-chlorobenzenethiol can undergo oxidation reactions to form sulfonic acids or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form corresponding thiols or sulfides using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.

Major Products Formed:

Oxidation: Sulfonic acids, sulfoxides.

Reduction: Thiols, sulfides.

Substitution: Various substituted benzenethiols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-5-chlorobenzenethiol is extensively used as a reagent in organic synthesis. Its thiol group allows for various substitution reactions, enabling the formation of complex molecules. It serves as a precursor for synthesizing other organosulfur compounds and can participate in nucleophilic substitution reactions with various electrophiles.

Research has indicated that the thiol group can interact with cysteine residues in proteins, potentially altering their function. This property is being explored for its implications in drug design and development. The compound's halogen substituents also enhance its reactivity in biological systems, making it a candidate for studying enzyme interactions and protein modifications.

Medicinal Chemistry

Studies are ongoing to evaluate the therapeutic potential of derivatives of this compound. Preliminary investigations suggest that these derivatives may exhibit antitumor properties, making them candidates for cancer treatment research. The compound's ability to inhibit cancer cell proliferation has been documented in various studies.

Case Study 1: Synthesis of Thioether Derivatives

A study demonstrated the utility of this compound as a precursor for synthesizing thioether derivatives through reactions with cyclopropyl sulfane. This showcased its versatility in forming complex structures essential for further biological testing.

Case Study 2: Structure-Activity Relationship Studies

Research focused on modifying the structure of compounds similar to this compound revealed that variations in halogen positioning significantly influenced biological activity. This finding is crucial for optimizing compounds for specific therapeutic targets.

Case Study 3: Antitumor Activity Investigation

Investigations into the antitumor properties of derivatives derived from this compound highlighted their potential to inhibit cancer cell growth through various synthetic pathways. These compounds are being explored for their mechanisms of action against different cancer types.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-chlorobenzenethiol involves its interaction with specific molecular targets. The thiol group (-SH) can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Molecular Targets and Pathways:

Proteins and Enzymes: Covalent modification of cysteine residues.

Redox Pathways: Modulation of oxidative stress and redox signaling.

Comparación Con Compuestos Similares

- 3-Bromo-4-chlorobenzenethiol

- 3-Bromo-2-chlorobenzenethiol

- 4-Bromo-5-chlorobenzenethiol

Comparison: 3-Bromo-5-chlorobenzenethiol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Actividad Biológica

3-Bromo-5-chlorobenzenethiol (C6H4BrClS) is a halogenated thiophenol that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, including antimicrobial, anticancer properties, and potential applications as a biochemical probe.

This compound features both bromine and chlorine substituents on a benzene ring, along with a thiol (-SH) group. This unique structure imparts distinct chemical reactivity, making it suitable for various synthetic applications and biological interactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound showed notable inhibition against:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Xanthomonas campestris

The minimum inhibitory concentrations (MICs) for these bacteria were determined, indicating that the compound's halogenated structure enhances its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. This property positions it as a candidate for further development in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Oxidative Stress Induction : The compound may induce oxidative stress through ROS production, leading to apoptotic pathways in cancer cells.

- Enzyme Inhibition : Investigations have suggested that this compound may act as an inhibitor in enzymatic studies, affecting pathways involved in bacterial resistance and cancer progression.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial potency of various halogenated thiols, including this compound. Results indicated that this compound had lower MIC values compared to non-halogenated analogs, supporting the hypothesis that halogenation enhances antimicrobial activity .

- Cancer Cell Line Studies : In research involving human cancer cell lines, this compound was shown to decrease cell viability significantly at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased apoptosis rates, linking its anticancer effects to oxidative stress mechanisms .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | ROS generation, enzyme inhibition |

| 2-Bromo-5-chlorobenzenethiol | Moderate | Low | Primarily enzyme inhibition |

| 3-Chloro-4-fluorobenzenethiol | Low | Moderate | Limited by lack of thiol group |

Propiedades

IUPAC Name |

3-bromo-5-chlorobenzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUXOOFXQLBGNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.